molecular formula C19H17N9O5S2 B1663582 Cefozopran CAS No. 113359-04-9

Cefozopran

カタログ番号 B1663582
CAS番号: 113359-04-9
分子量: 515.5 g/mol
InChIキー: QDUIJCOKQCCXQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefozopran is a fourth-generation cephalosporin . It is a parenteral cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria .


Synthesis Analysis

Cefozopran can be synthesized using GCLE (7-phenylethyl amide-3-chloromethyl-3-cephem-4-carboxylic p-methoxybenzyl methyl) as a raw material .


Molecular Structure Analysis

The molecular formula of Cefozopran is C19H17N9O5S2 . The average mass is 515.526 Da and the monoisotopic mass is 515.079407 Da .


Chemical Reactions Analysis

The degradation kinetic profile of solid-state cefozopran hydrochloride was found to obey first-order reaction where the rate of drug degradation reaction depends on the concentration of the drug .


Physical And Chemical Properties Analysis

Cefozopran has a molecular formula of C19H17N9O5S2 and a molecular weight of 515.52 g/mol . The physical and chemical properties of Cefozopran hydrochloride are not fully available .

科学的研究の応用

1. Pharmacokinetics of Cefozopran in Healthy Subjects

  • Summary of Application : This study aimed to evaluate the pharmacokinetics of Cefozopran after single- and multiple-dose intravenous administration in healthy subjects, to provide clinical guidance in its application .
  • Methods of Application : This was a single-center, open-label, randomized, two-phase study conducted in 12 subjects. In the single-dose phase, subjects were randomly assigned to receive single doses of 0.5, 1.0, and 2.0 g of injected Cefozopran hydrochloride in a three-way crossover design with a 5-day washout period between administrations. In the multiple-dose phase, subjects received 2.0 g every 12 h for 4 days .
  • Results : Following a single 1-h intravenous infusion of 0.5, 1.0, or 2.0 g Cefozopran, maximum plasma concentration (Cmax) and area under the plasma concentration–time curve from time zero to the time of the last measurable concentration (AUClast) increased in a dose-proportional manner. The mean half-life in plasma (t½) was in the range of 1.20–2.80 h. Cefozopran was mainly excreted in its unchanged form, with no tendency for accumulation, via the kidney, and varied from 65.99 to 73.33% .

2. Optimized Dosage and Frequency of Cefozopran for Patients with Febrile Neutropenia

  • Summary of Application : This study aimed to establish a Cefozopran population pharmacokinetic model using patient data and use it to explore alternative dosage regimens that could optimize the currently used dosing regimen to achieve higher likelihood of pharmacodynamic exposure against pathogenic bacteria .
  • Methods of Application : A prospective clinical trial of Cefozopran was conducted for hematological patients with febrile neutropenia (FN). Twenty-two patients (30 episodes) were selected to receive intravenous Cefozopran every 8 h on a daily basis .
  • Results : The NONMEM program demonstrated that a two-compartment model provided the best fit for the data. On the basis of the Japanese national surveillance findings for Pseudomonas aeruginosa, methicillin-sensitive Staphylococcus aureus, coagulase-negative Staphylococcus, viridans group streptococci, Escherichia coli, and Klebsiella pneumoniae, Monte Carlo simulation data showed that probability of target attainment T>MIC = 70% is 67% to 97% for dosing every 8 h, and 48% to 88% for dosing every 12 h .

Safety And Hazards

When handling Cefozopran, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

特性

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)/b24-11-/t12-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUIJCOKQCCXQY-WHJQOFBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N9O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025943
Record name Cefozopran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefozopran

CAS RN

113359-04-9
Record name Cefozopran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113359-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefozopran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113359049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefozopran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13667
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefozopran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFOZOPRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LG87K28LW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefozopran
Reactant of Route 2
Reactant of Route 2
Cefozopran
Reactant of Route 3
Reactant of Route 3
Cefozopran
Reactant of Route 4
Cefozopran
Reactant of Route 5
Cefozopran
Reactant of Route 6
Cefozopran

Citations

For This Compound
2,400
Citations
Y Iizawa, K Okonogi, R Hayashi, T Iwahi… - Antimicrobial agents …, 1993 - Am Soc Microbiol
… These results suggest that cefozopran would be useful in treating complicated chronic … of cefozopran against the infection. Among the antibiotics used in this study, cefozopran showed …
Number of citations: 87 journals.asm.org
T Muratani, S Akasaka, T Kobayashi… - Antimicrobial agents …, 2001 - Am Soc Microbiol
We have previously reported that the Neisseria gonorrhoeae isolates from clinical failure cases treated with cefdinir and aztreonam, β-lactams exhibited high MICs. These resistant …
Number of citations: 110 journals.asm.org
S Kamidono, S Arakawa, T Matsui, A Fujii… - … Japanese Journal of …, 2000 - europepmc.org
Aiming at evaluating the utility of cefozopran (CZOP) against complicated urinary tract infections with the velocity of eradication of causal bacteria in early treatment and clinical efficacy …
Number of citations: 5 europepmc.org
S Iwata, K Kawahara, E Isohata, Y Kin… - …, 1994 - keio.elsevierpure.com
Cefozopran (CZOP, SCE-2787), a new parenteral cephalosporin antibiotic, was studied for its effect on the intestinal bacterial flora of pediatric patients. The subjects were children …
Number of citations: 1 keio.elsevierpure.com
Y Higurashi, K Okuzumi, A Yoneyama… - The Japanese Journal …, 1997 - europepmc.org
The in vitro antibacterial activity of cefozopran (CZOP) against recent clinical isolates was evaluated and compared with those of ceftazidime (CAZ), cefpirome (CPR), cefepime (CFPM), …
Number of citations: 3 europepmc.org
R Fujii, T Abe, T Tajima, I Terashima… - The Japanese journal …, 1996 - jstage.jst.go.jp
An investigation was made into pharmacokinetics and clinical effects of the newly-developed cephem antibiotic for injection, cefozopran(SCE-2787, CZOP), in pediatric patients. In 26 …
Number of citations: 13 www.jstage.jst.go.jp
K Ikawa, N Morikawa, K Ikeda, K Nomura… - Journal of Infection and …, 2008 - Elsevier
This study aimed to perform a pharmacokinetic-pharmacodynamic (PK-PD) target attainment analysis to create a dosing strategy for cefozopran in Japanese adult patients. A total of …
Number of citations: 17 www.sciencedirect.com
T Nakane, K Tamura, M Hino, T Tamaki… - Journal of Infection and …, 2015 - Elsevier
… cefozopran, meropenem and imipenem–cilastatin were not significantly different compared with cefepime (cefozopran… in treatment success for cefozopran, meropenem and imipenem–…
Number of citations: 21 www.sciencedirect.com
R Fujii, K Sunakawa, Y Sato, T Yokota… - … Japanese Journal of …, 1996 - europepmc.org
Cefozopran (SCE-2787, CZOP) was administered to patients with pediatric infections three to four times daily by intravenous injection or 30-minute intravenous drip infusion, and …
Number of citations: 2 europepmc.org
J Igari, T Oguri, N Hiramatsu, K Akiyama… - The Japanese Journal …, 2003 - europepmc.org
As a post-marketing surveillance, the in vitro antibacterial activities of cefozopran (CZOP), an agent of cephems, against various clinical isolates were yearly evaluated and compared …
Number of citations: 3 europepmc.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。